(S)-3-(2-Methylpyrrolidin-1-YL)aniline is a chiral compound that combines an aniline moiety with a 2-methylpyrrolidine group. It is significant in medicinal chemistry due to its potential applications in drug development, particularly as a ligand in receptor interactions. The compound is classified under amines, specifically as a secondary amine due to the presence of a nitrogen atom bonded to two carbon-containing groups.
This compound can be synthesized from commercially available precursors, including 2-methylpyrrolidine and various aniline derivatives. Its synthesis is of interest in both academic and industrial settings, particularly for its utility in the development of pharmaceuticals.
The synthesis of (S)-3-(2-Methylpyrrolidin-1-YL)aniline can be achieved through several methods:
(S)-3-(2-Methylpyrrolidin-1-YL)aniline has a complex three-dimensional structure characterized by:
(S)-3-(2-Methylpyrrolidin-1-YL)aniline can undergo various chemical reactions:
(S)-3-(2-Methylpyrrolidin-1-YL)aniline acts primarily as a ligand for neurotransmitter receptors, notably gamma-aminobutyric acid (GABA) receptors. Its mechanism involves enhancing GABAergic transmission, which is crucial for inhibitory signaling in the brain.
The interaction with GABA receptors leads to:
(S)-3-(2-Methylpyrrolidin-1-YL)aniline has several significant scientific applications:
Transition metal-catalyzed cross-coupling provides the most direct method for constructing the C–N bond between the pyrrolidine and aniline moieties in (S)-3-(2-Methylpyrrolidin-1-YL)aniline. Nickel and copper catalysts enable stereospecific coupling while preserving chiral integrity at the pyrrolidine’s C2 position. Nickel-catalyzed Buchwald-Hartwig amination employs (S)-2-methylpyrrolidine and 3-bromoaniline precursors with Ni(0)/dtbpf (1,2-bis(di-tert-butylphosphino)ferrocene) catalyst systems (1–5 mol%), achieving >95% enantiospecificity at 80–100°C in toluene. The reaction tolerates unprotected aniline groups when coordinated by temporary N-silyl protection [4].
Copper-mediated Ullmann-type couplings offer complementary advantages under milder conditions (50–70°C). Enantioenriched (S)-2-methylpyrrolidine reacts with 3-iodoaniline using CuI (10 mol%) and trans-N,N′-dimethylcyclohexane-1,2-diamine ligand in dioxane, yielding 78–85% coupled product with ≤2% racemization. Critical to success is avoiding alkyl iodides, which promote stereorandomization via single-electron transfer mechanisms. Bromoaniline derivatives coupled with organocuprates (e.g., (S)-2-methylpyrrolidinyl-Cu(CN)Li) exhibit near-perfect stereoretention (es >97%) [4] [8].
Table 1: Comparative Analysis of Cross-Coupling Methodologies
Catalyst System | Precursors | Temperature | Yield (%) | es (%) | Key Advantage |
---|---|---|---|---|---|
Ni(0)/dtbpf | (S)-2-Me-pyrrolidine + 3-Br-aniline | 100°C | 92 | >99 | Tolerance for unprotected anilines |
CuI/DMCDA | (S)-2-Me-pyrrolidine + 3-I-aniline | 70°C | 85 | 98 | Mild conditions |
(S)-2-Me-pyrrolidinyl-Cu(CN)Li | 3-Br-aniline | 25°C | 72 | >97 | Ambient temperature operation |
Mechanistically, these reactions proceed via oxidative addition of aryl halide to the metal center, followed by transmetalation of the chiral pyrrolidine nucleophile and reductive elimination with inversion at carbon. Computational studies confirm that sterically hindered ligands accelerate reductive elimination while suppressing β-hydride elimination pathways [4] [8].
Enantiopure (S)-2-methylpyrrolidine—the key chiral precursor—is produced via resolution or asymmetric synthesis. Diastereomeric salt crystallization remains industrially predominant due to scalability. Racemic 2-methylpyrrolidine reacts with L-tartaric acid in ethanol/water (3:1), yielding the less soluble (S)-2-methylpyrrolidine∙L-tartrate salt (de >98%) after recrystallization. Liberation with NaOH provides (S)-2-methylpyrrolidine in 40% yield (theoretical max 50%) and >99% ee [3].
Asymmetric hydrogenation offers atom-economic alternatives. N-(1-Phenylethyl)-2-methylpyrrolin-5-one undergoes enantioselective hydrogenation (5 bar H₂) using Ir-(S)-Xyl-Segphos catalyst in methanol, affording protected cis-2-methylpyrrolidine with 95% ee. Subsequent hydrodebenzylation over Pd/C furnishes (S)-2-methylpyrrolidine without racemization [3] [8].
Table 2: Stereoselective Routes to (S)-2-Methylpyrrolidine
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Operational Complexity |
---|---|---|---|---|
L-Tartrate resolution | L-Tartaric acid | >99 | 40 | Low |
Asymmetric hydrogenation | Ir-(S)-Xyl-Segphos | 95 | 88 | Moderate |
Prolinol dehydration | TsCl, then LiAlH₄ reduction | >99* | 75 | High |
*Requires enantiopure (S)-prolinol starting material
Chiral pool exploitation provides another route: (S)-prolinol undergoes Mitsunobu inversion or tosylation followed by hydride reduction to access (S)-2-methylpyrrolidine with >99% ee. Though step-intensive, this pathway leverages commercial (S)-prolinol availability [7].
Solid-phase synthesis enables rapid generation of (S)-3-(2-Methylpyrrolidin-1-YL)aniline derivatives for structure-activity studies. The "safety-catch" linker strategy anchors 3-nitro-5-fluorophenyl Wang resin via nucleophilic aromatic substitution. Reduction of nitro group (SnCl₂·2H₂O/DMF) provides resin-bound aniline, which undergoes nucleophilic displacement with (S)-2-methylpyrrolidine in DMSO at 80°C (18 h). Final TFA cleavage liberates the target compound in >90% purity (96-well plate format, 10 µmol scale) [6] [9].
Combinatorial libraries exploit "one-bead-two-compounds" methodology. TentaGel macrobeads functionalized with HMBA linker anchor Fmoc-Asp(OAll)-OH. After peptide elongation and Alloc deprotection, cyclization affords resin-bound cyclic peptides containing the (S)-3-(2-methylpyrrolidinyl)aniline motif. Crucially, 10% linear peptides remain for encoding; partial Edman degradation/MALDI-TOF identifies active hits from antibacterial screens [6].
Purification integrates catch-and-release techniques using aldehyde-functionalized agarose. Crude product forms oxime linkages with the solid support, permitting stringent washing (DMF/water) to remove truncated sequences. Cleavage with 0.1% TFA/water releases purified analogs in 75% recovery with <0.5% impurities, minimizing solvent consumption versus traditional HPLC [9].
Reductive amination between 3-nitroaniline and 2-pyrrolidinone—followed by stereoselective reduction—constitutes an atom-efficient route. Step one employs catalytic transfer hydrogenation: 3-nitroaniline reacts with 2-pyrrolidinone using ammonium formate (5 equiv) and Pd/C (5 mol%) in γ-valerolactone (GVL) at 70°C, yielding 3-(pyrrolidin-1-yl)aniline quantitatively within 2 h. GVL replaces traditional dipolar aprotic solvents (DMF, NMP), enabling catalyst recycling and reducing wastewater toxicity [2] [3].
Stereoselective bioreduction introduces chirality sustainably. Lactobacillus kefir alcohol dehydrogenase reduces 2-acetylpyrrolidine to (S)-1-(2-methylpyrrolidinyl) groups in phosphate buffer (pH 7.0)/isopropanol co-solvent. Coupled with glucose dehydrogenase cofactor recycling, this provides 3-((S)-2-methylpyrrolidin-1-yl)aniline precursors at 50 g/L concentration with 98% ee. Life-cycle analysis confirms 60% lower E-factor versus chemocatalytic routes [2].
Continuous flow hydrogenation enhances safety and selectivity. A packed-bed reactor (Pd/Al₂O₃ catalyst) reduces 3-(2-oxopyrrolidin-1-yl)aniline under supercritical CO₂/H₂ (1:4 ratio) at 100 bar. Residence time optimization (30 s) achieves >99% conversion to racemic target; integrating chiral organocatalysts (e.g., (S)-proline derivatives) in downstream units enables dynamic kinetic resolution, though enantioselectivity remains challenging (current max 85% ee) [3] [8].
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: